3,4-Difluoro-N-methoxy-N-methylbenzamide

Description

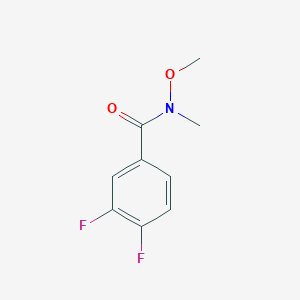

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVLMFYILRWQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596980 | |

| Record name | 3,4-Difluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188345-25-7 | |

| Record name | 3,4-Difluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3,4-Difluoro-N-methoxy-N-methylbenzamide

Introduction

3,4-Difluoro-N-methoxy-N-methylbenzamide is a fluorinated aromatic compound belonging to the class of Weinreb amides. Weinreb amides are N-methoxy-N-methylamides that serve as versatile and highly valuable intermediates in modern organic synthesis.[3][4] Their primary utility lies in their controlled reaction with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form tertiary alcohols.[4][5] The stability of the tetrahedral intermediate formed during the reaction prevents this over-addition.

The incorporation of fluorine atoms into the benzene ring is a common strategy in medicinal chemistry and agrochemical design. Fluorine substitution can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity.[6] Consequently, this compound is a key building block for the synthesis of complex fluorinated molecules, including active pharmaceutical ingredients (APIs).[7][8][9]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉F₂NO₂ | [1] |

| Molecular Weight | 201.17 g/mol | [1] |

| Appearance | White to yellow clear liquid | [10] |

| Melting Point | 31-34 °C | [11] |

| Purity | >97.0% (GC) | [10] |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of Weinreb amides from an acid chloride.

Reaction Scheme:

Materials:

-

3,4-Difluorobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N,O-Dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM, add pyridine (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of 3,4-Difluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirring mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Applications in Synthesis: An Exemplary Workflow

As a Weinreb amide, this compound is an excellent precursor for the synthesis of difluorinated ketones. The following workflow illustrates the reaction of a similar Weinreb amide, 4-Fluoro-N-methoxy-N-methylbenzamide, with an organolithium reagent to produce a ketone, a key step in the synthesis of more complex molecules.[12]

This diagram illustrates the in situ formation of an organolithium reagent from 4-picoline and LDA, followed by its reaction with the Weinreb amide. The reaction proceeds through a stable tetrahedral intermediate, which upon aqueous workup, yields the final ketone product. This method is highly efficient and prevents the formation of over-addition byproducts.[12]

References

- 1. 188345-25-7,3,4-Difluoro-N-methoxy-N-methylbenzamide_CoreSyn [coresyn.com]

- 2. This compound|188345-25-7 - MOLBASE Encyclopedia [m.molbase.com]

- 3. nbinno.com [nbinno.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. This compound | RUO | Supplier [benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 8. API Intermediate Manufacturers [qinmuchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. 116332-54-8 Cas No. | 4-Fluoro-N-methoxy-N-methylbenzamide | Apollo [store.apolloscientific.co.uk]

- 12. 116332-54-8 | 4-Fluoro-N-methoxy-N-methylbenzamide | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

A Comprehensive Technical Guide to the Physical Properties of 3,4-Difluoro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the chemical compound 3,4-Difluoro-N-methoxy-N-methylbenzamide. The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and formulation. This document summarizes key physical constants and outlines standardized experimental protocols for their determination.

Core Physical Properties

This compound, with the CAS number 188345-25-7, is a fluorinated aromatic compound of interest in medicinal chemistry and drug discovery. Its physical characteristics are fundamental to its handling, reactivity, and pharmacokinetic profile.

Quantitative Data Summary

The table below summarizes the available quantitative physical data for this compound.

| Physical Property | Value | Source |

| CAS Number | 188345-25-7 | [1] |

| Molecular Formula | C₉H₉F₂NO₂ | [1] |

| Molecular Weight | 201.17 g/mol | [1] |

| Boiling Point | 315.1 ± 32.0 °C at 760 mmHg | [2] |

| Density | 1.261 g/cm³ | [2][3] |

| Melting Point | No data available | [3] |

| Solubility | No specific data available |

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small, finely powdered sample of the compound is introduced into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow melting range typically indicates a high degree of purity.

Boiling Point Determination

The boiling point is a key characteristic of a liquid compound.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

Procedure:

-

A small amount of the liquid sample is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a substance is its mass per unit volume.

Apparatus:

-

Pycnometer (a flask with a specific, known volume)

-

Analytical balance

Procedure:

-

The empty pycnometer is weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature and weighed.

-

The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of reference substance) * density of reference substance

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for purification, formulation, and understanding its behavior in biological systems.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

A range of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide)

Procedure:

-

A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed into a test tube.

-

A known volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

The mixture is allowed to stand, and visual observation is used to determine if the solid has completely dissolved.

-

If the solid dissolves, more solute can be added incrementally until saturation is reached to determine the approximate solubility. If it does not dissolve, the compound is classified as insoluble or sparingly soluble in that solvent under the tested conditions.

Visualized Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound.

A logical workflow for characterizing the physical properties of a chemical compound.

References

An In-depth Technical Guide to 3,4-Difluoro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic methodology of 3,4-Difluoro-N-methoxy-N-methylbenzamide. As a member of the Weinreb amide class of reagents, this compound is a valuable intermediate in organic synthesis, particularly for the high-yield preparation of ketones. This document outlines a probable synthetic protocol, presents key physicochemical and spectroscopic data, and visualizes its role in synthetic transformations. The information is intended to support researchers in medicinal chemistry and drug development in the effective utilization of this versatile building block.

Molecular Structure and Properties

This compound is a fluorinated aromatic compound featuring the characteristic N-methoxy-N-methylamide functional group, also known as a Weinreb amide. This structural feature is crucial for its synthetic utility, allowing for controlled acylation reactions.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 188345-25-7 | [1][2] |

| Molecular Formula | C₉H₉F₂NO₂ | [1] |

| Molecular Weight | 201.17 g/mol | [3] |

| Appearance | Expected to be a solid or liquid | - |

| Purity | >97% (commercially available) | [3] |

Spectroscopic Data

Table 1.2.1: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.60 | m | 3H | Ar-H |

| ~ 3.70 | s | 3H | O-CH ₃ |

| ~ 3.30 | s | 3H | N-CH ₃ |

Table 1.2.2: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 168 | C =O |

| ~ 148 - 153 (dd) | C -F |

| ~ 115 - 130 | Ar-C |

| ~ 61 | O-C H₃ |

| ~ 34 | N-C H₃ |

Table 1.2.3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 1640 - 1680 | C=O (Amide) |

| ~ 1500 - 1600 | C=C (Aromatic) |

| ~ 1100 - 1300 | C-F |

Table 1.2.4: Predicted Mass Spectrometry Data

| m/z | Fragment |

| 201.06 | [M]⁺ |

| 170.05 | [M - OCH₃]⁺ |

| 142.03 | [M - N(O)CH₃]⁺ |

| 141.02 | [3,4-difluorobenzoyl]⁺ |

Experimental Protocols

The primary method for the synthesis of this compound involves the coupling of a 3,4-difluorobenzoic acid derivative with N,O-dimethylhydroxylamine. Below is a detailed, generalized protocol based on established methods for Weinreb amide synthesis.

Synthesis of this compound

This protocol describes the conversion of 3,4-difluorobenzoic acid to its corresponding Weinreb amide via an acid chloride intermediate.

Materials:

-

3,4-difluorobenzoic acid

-

Oxalyl chloride or thionyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation:

-

To a solution of 3,4-difluorobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 3,4-difluorobenzoyl chloride.

-

-

Weinreb Amide Formation:

-

Dissolve the crude 3,4-difluorobenzoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and add pyridine or triethylamine (2.2 eq) at 0 °C.

-

Slowly add the solution of 3,4-difluorobenzoyl chloride to the N,O-dimethylhydroxylamine mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Quench the reaction with water or 1M HCl.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Role in Organic Synthesis and Drug Development

This compound, as a Weinreb amide, is a key intermediate for the synthesis of ketones. The N-methoxy-N-methylamide functionality allows for the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate does not collapse to a ketone until acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol. This controlled reactivity makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. The difluoro substitution pattern on the aromatic ring is a common motif in medicinal chemistry, often introduced to modulate the electronic properties and metabolic stability of a drug candidate.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthetic Workflow: Weinreb Ketone Synthesis

Caption: The role of this compound in ketone synthesis.

References

An In-depth Technical Guide to the Synthesis of 3,4-Difluoro-N-methoxy-N-methylbenzamide from 3,4-Difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-Difluoro-N-methoxy-N-methylbenzamide, a crucial intermediate in modern medicinal chemistry, from 3,4-difluorobenzoyl chloride. This reaction follows the well-established Weinreb-Nahm ketone synthesis protocol, which allows for the efficient formation of a stable amide that can subsequently be used to form ketones with organometallic reagents without the common issue of over-addition.[1][2]

Core Synthesis Pathway

The primary method for the synthesis of this compound involves the nucleophilic acyl substitution of 3,4-difluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride.[3] The reaction necessitates the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated in situ, thereby liberating the free N,O-dimethylhydroxylamine for reaction.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| 3,4-Difluorobenzoyl chloride | 76903-88-3 | 176.55 | 10.0 | 1.77 g |

| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | 97.54 | 11.0 | 1.07 g |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 22.0 | 3.05 mL |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 50 mL |

| Saturated aqueous sodium bicarbonate | - | - | - | 2 x 25 mL |

| Brine | - | - | - | 25 mL |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | - | As needed |

Procedure:

-

Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol) and anhydrous dichloromethane (30 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Base Addition: Triethylamine (3.05 mL, 22.0 mmol) is added dropwise to the stirred suspension. The mixture is stirred for an additional 15 minutes at 0 °C.

-

Addition of Acid Chloride: A solution of 3,4-difluorobenzoyl chloride (1.77 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) is added dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by the addition of 25 mL of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 25 mL). The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (25 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a pure product.

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Expected Results and Characterization

| Parameter | Expected Outcome |

| Yield | 85-95% (typical for Weinreb amide synthesis) |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Purity (by NMR) | >95% |

| ¹H NMR (CDCl₃) | δ (ppm): 7.20-7.40 (m, 3H, Ar-H), 3.55 (s, 3H, N-CH₃), 3.30 (s, 3H, O-CH₃) |

| ¹⁹F NMR (CDCl₃) | Expected signals corresponding to the two fluorine atoms on the aromatic ring. |

| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₉H₁₀F₂NO₂: 202.0674, found: 202.0672 (example) |

Note: The characterization data provided is predictive and based on the expected structure. Actual values may vary.

Safety Considerations

-

3,4-Difluorobenzoyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a well-ventilated area or fume hood.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be conducted in a fume hood.

-

The reaction is exothermic, especially during the addition of the acid chloride. Proper temperature control is crucial.

-

The reaction generates hydrogen chloride gas, which is neutralized by the triethylamine to form triethylamine hydrochloride.

This technical guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) and adapt the procedure as necessary based on their laboratory conditions and scale.

References

Technical Guide: Solubility Profile of 3,4-Difluoro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,4-Difluoro-N-methoxy-N-methylbenzamide, a compound of interest in organic synthesis and potentially in drug discovery. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized framework for its solubility assessment. This includes a discussion of its predicted solubility based on its chemical structure, a detailed experimental protocol for solubility determination, and a standardized table for data presentation. A workflow diagram is also provided to guide the experimental process.

Introduction

This compound is a fluorinated aromatic compound. Its utility in synthetic chemistry, particularly as an intermediate, necessitates a thorough understanding of its physicochemical properties, with solubility being a critical parameter. Solubility data is essential for reaction condition optimization, purification, formulation development, and for predicting its behavior in biological systems. This guide provides the necessary protocols to establish a comprehensive solubility profile for this compound.

Predicted Solubility Profile

While specific experimental data is not available, the solubility of this compound can be predicted qualitatively by examining its molecular structure. The molecule possesses both polar and nonpolar characteristics.

-

Polar Characteristics : The presence of the amide group (-CON-), the methoxy group (-OCH3), and the two fluorine atoms contribute to the molecule's polarity. These groups can participate in dipole-dipole interactions and potentially hydrogen bonding (with protic solvents), suggesting solubility in polar solvents.

-

Nonpolar Characteristics : The benzene ring provides a significant nonpolar, hydrophobic region.

Based on these features, it is anticipated that this compound will exhibit solubility in a range of organic solvents. The principle of "like dissolves like" suggests that it will be more soluble in polar aprotic solvents and potentially moderately soluble in some polar protic solvents. Its solubility in water is expected to be low due to the hydrophobic nature of the difluorinated benzene ring.

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for determining the solubility of a solid organic compound such as this compound.

Objective: To quantitatively determine the solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (high purity)

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), ethyl acetate, hexane)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of each selected solvent to the vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Concentration Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

-

Data Reporting:

-

Record the solubility data in a structured table. Repeat the experiment at different temperatures as required.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | ||

| Methanol | ||

| Ethanol | ||

| Acetone | ||

| Acetonitrile | ||

| DMSO | ||

| DMF | ||

| Dichloromethane | ||

| Ethyl Acetate | ||

| Hexane |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for the experimental determination of solubility.

Conclusion

This technical guide provides a foundational framework for researchers and professionals to systematically evaluate the solubility of this compound. While experimentally determined data for this specific compound is not currently in the public domain, the provided protocols and data presentation standards will enable the generation of reliable and comparable solubility profiles. This information is invaluable for advancing research and development activities involving this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,4-Difluoro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-N-methoxy-N-methylbenzamide is a fluorinated aromatic compound of interest in medicinal chemistry and drug development due to the prevalence of the difluorobenzamide moiety in various bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of this compound.

Unfortunately, a publicly available experimental ¹H NMR spectrum with detailed, quantifiable data (chemical shifts, coupling constants, and integration) for this compound could not be located in the searched scientific literature, databases, or chemical supplier information. The following sections, therefore, present a predicted spectrum and a general experimental protocol based on common practices for acquiring ¹H NMR data for similar compounds.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of this compound would display signals corresponding to the aromatic protons and the protons of the N-methoxy and N-methyl groups. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the amide group. The aromatic region is expected to be complex due to proton-proton and proton-fluorine couplings.

A summary of the predicted ¹H NMR data is presented in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 7.20 - 7.80 | m | 3H |

| OCH₃ | ~ 3.7 | s | 3H |

| NCH₃ | ~ 3.3 | s | 3H |

Experimental Protocol

The following is a generalized protocol for the acquisition of a ¹H NMR spectrum for a compound such as this compound.

1. Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

-

The experiment is typically performed on a 400 MHz or 500 MHz NMR spectrometer.

-

The probe is tuned and matched to the appropriate frequency for ¹H nuclei.

-

The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve optimal homogeneity.

3. Data Acquisition:

-

A standard one-dimensional proton NMR pulse sequence is used.

-

Key acquisition parameters include:

-

Spectral width: Typically 12-16 ppm to encompass all expected proton signals.

-

Number of scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio, depending on the sample concentration.

-

Relaxation delay: A delay of 1-2 seconds between scans is set to allow for full relaxation of the protons.

-

Acquisition time: Typically 2-4 seconds.

-

4. Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced to the TMS signal at 0 ppm.

-

Integration of the signals is performed to determine the relative number of protons corresponding to each peak.

-

Peak picking is done to identify the chemical shift of each signal.

-

Analysis of the splitting patterns (multiplicities) and measurement of coupling constants (J-values) are performed to elucidate the connectivity of the protons.

Structural and Signaling Visualization

The following diagram illustrates the chemical structure of this compound and the expected proton environments that would give rise to distinct signals in the ¹H NMR spectrum.

Caption: Chemical structure and key proton groups.

An In-depth Technical Guide to the Safety and Handling of 3,4-Difluoro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3,4-Difluoro-N-methoxy-N-methylbenzamide, a fluorinated benzamide derivative of interest in medicinal chemistry and drug development. Due to the limited availability of extensive public data on this specific compound, this guide combines information from a supplier Safety Data Sheet (SDS) with established protocols for the synthesis and handling of structurally related compounds, particularly fluorinated aromatic molecules and Weinreb amides.

Compound Identification and Properties

This compound is a Weinreb amide derivative of 3,4-difluorobenzoic acid. Weinreb amides are valuable intermediates in organic synthesis, known for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1] The presence of two fluorine atoms on the benzene ring can significantly influence the compound's chemical reactivity, metabolic stability, and biological activity.[2]

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 188345-25-7 | [3][4][5] |

| Molecular Formula | C₉H₉F₂NO₂ | [3][4][5] |

| Molecular Weight | 201.17 g/mol | [3][4][5] |

| Boiling Point | 315.1±32.0 °C | [6] |

| Storage | Sealed in dry, 2-8°C | [4] |

Safety and Hazard Information

The following safety information is derived from a supplier Safety Data Sheet for this compound.[3]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |

| Ingestion | If swallowed, get medical attention immediately.[7] |

Handling and Storage

Proper handling and storage procedures are crucial for minimizing risk when working with fluorinated organic compounds.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Avoid inhalation of dust, fumes, or vapors.[3]

-

Prevent contact with skin and eyes.[3]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

The synthesis of this compound typically proceeds via the formation of a Weinreb amide from 3,4-difluorobenzoic acid. Two common methods for this transformation are presented below.

Synthesis via Acid Chloride Formation with Oxalyl Chloride

This is a widely used method for preparing Weinreb amides from carboxylic acids.[8]

Materials:

-

3,4-Difluorobenzoic acid

-

Oxalyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

Acid Chloride Formation: To a solution of 3,4-difluorobenzoic acid in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

-

Amide Formation: Dissolve the crude 3,4-difluorobenzoyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and triethylamine in anhydrous DCM.

-

Addition: Add the amine solution dropwise to the acid chloride solution at 0 °C.

-

Workup: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis via EDC Coupling

This method utilizes a carbodiimide coupling agent, which is a milder alternative to forming the acid chloride.[9]

Materials:

-

3,4-Difluorobenzoic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt) (optional, but recommended)

-

A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine)

-

Anhydrous solvent (e.g., DCM or DMF)

Procedure:

-

Reaction Setup: To a solution of 3,4-difluorobenzoic acid in an anhydrous solvent, add N,O-dimethylhydroxylamine hydrochloride, EDC, and HOBt (if used).

-

Base Addition: Cool the mixture to 0 °C and add the base dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Dilute the reaction mixture with an appropriate organic solvent and wash with water, dilute acid, and saturated sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Safety and Handling Logical Flowchart

Caption: A logical flowchart for the safe handling of and response to incidents involving the compound.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. aaronchem.com [aaronchem.com]

- 4. 188345-25-7|this compound|BLD Pharm [bldpharm.com]

- 5. Novachemistry-product-info [novachemistry.com]

- 6. 188345-25-7 | CAS DataBase [m.chemicalbook.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

The Weinreb Amide: A Cornerstone of Modern Ketone Synthesis

A comprehensive overview of the discovery, mechanism, and foundational synthetic protocols of N-methoxy-N-methylamides (Weinreb amides) for researchers, scientists, and professionals in drug development.

The quest for efficient and selective methods for carbon-carbon bond formation is a central theme in organic synthesis. A significant breakthrough in this area was the development of the Weinreb ketone synthesis in 1981 by Steven M. Weinreb and his graduate student, Steven Nahm.[1][2] This methodology addresses a long-standing challenge in organic chemistry: the controlled addition of highly reactive organometallic reagents to carboxylic acid derivatives to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2][3] The key to this control is the use of a unique functional group, the N-methoxy-N-methylamide, now universally known as the Weinreb amide.[1][2]

The utility of the Weinreb amide lies in its ability to react with a single equivalent of an organolithium or Grignard reagent to form a stable tetrahedral intermediate.[1][4] This stability is attributed to the chelation of the metal cation between the carbonyl oxygen and the methoxy oxygen of the amide.[1][4] This chelated intermediate prevents the collapse of the tetrahedral intermediate and subsequent second addition of the organometallic reagent. Upon aqueous workup, the intermediate is hydrolyzed to afford the desired ketone in high yield.[1] Furthermore, Weinreb and Nahm also demonstrated that these amides could be readily reduced to aldehydes using an excess of a metal hydride reagent like lithium aluminum hydride.[1][4]

The reliability, mild reaction conditions, and broad functional group tolerance of the Weinreb ketone synthesis have established it as a fundamental tool in the synthetic organic chemist's arsenal, with widespread applications in the total synthesis of complex natural products and the development of novel pharmaceuticals.[1]

Quantitative Data from the Seminal 1981 Publication

The following tables summarize the quantitative data presented by S. Nahm and S. M. Weinreb in their original 1981 Tetrahedron Letters publication, showcasing the yields for the synthesis of various ketones and aldehydes from Weinreb amides.

Table 1: Synthesis of Ketones from Weinreb Amides

| Weinreb Amide (R-CON(OCH₃)CH₃) | Organometallic Reagent (R'M) | Product (R-CO-R') | Yield (%) |

| C₆H₅CON(OCH₃)CH₃ | CH₃MgBr | C₆H₅COCH₃ | 92 |

| C₆H₅CON(OCH₃)CH₃ | C₆H₅MgBr | C₆H₅COC₆H₅ | 94 |

| n-C₄H₉CON(OCH₃)CH₃ | C₆H₅Li | n-C₄H₉COC₆H₅ | 87 |

| (CH₃)₂CHCON(OCH₃)CH₃ | C₆H₅CH₂MgCl | (CH₃)₂CHCOCH₂C₆H₅ | 85 |

| c-C₆H₁₁CON(OCH₃)CH₃ | CH₃Li | c-C₆H₁₁COCH₃ | 90 |

Data sourced from Nahm, S.; Weinreb, S. M. Tetrahedron Lett. 1981, 22, 3815-3818.

Table 2: Synthesis of Aldehydes from Weinreb Amides by Reduction

| Weinreb Amide (R-CON(OCH₃)CH₃) | Reducing Agent | Product (R-CHO) | Yield (%) |

| C₆H₅CON(OCH₃)CH₃ | LiAlH₄ | C₆H₅CHO | 85 |

| n-C₉H₁₉CON(OCH₃)CH₃ | LiAlH₄ | n-C₉H₁₉CHO | 80 |

Data sourced from Nahm, S.; Weinreb, S. M. Tetrahedron Lett. 1981, 22, 3815-3818.

Core Experimental Protocols

The following are detailed experimental protocols adapted from the original 1981 publication by Weinreb and Nahm and other reliable sources for the preparation of Weinreb amides and their subsequent conversion to ketones and aldehydes.

Protocol 1: General Procedure for the Preparation of N-Methoxy-N-methylamides (Weinreb Amides) from Acid Chlorides

This protocol describes the formation of a Weinreb amide from an acid chloride and N,O-dimethylhydroxylamine hydrochloride.

Materials:

-

Acid chloride (1.0 equiv)

-

N,O-dimethylhydroxylamine hydrochloride (1.1 equiv)

-

Pyridine (2.2 equiv) or Triethylamine (2.2 equiv)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of the acid chloride (1.0 equiv) in anhydrous dichloromethane is cooled to 0 °C in an ice bath.

-

N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) is added to the solution.

-

Pyridine (2.2 equiv) is added dropwise to the stirred mixture at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude Weinreb amide can be purified by distillation or flash column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of Ketones from Weinreb Amides

This protocol details the reaction of a Weinreb amide with a Grignard or organolithium reagent to yield a ketone.

Materials:

-

Weinreb amide (1.0 equiv)

-

Grignard reagent (e.g., RMgBr) or Organolithium reagent (e.g., RLi) (1.1 - 1.5 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or 1N HCl

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

The Weinreb amide (1.0 equiv) is dissolved in anhydrous tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C or -78 °C.

-

The Grignard or organolithium reagent (1.1 - 1.5 equiv) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at the same temperature for 1-3 hours, or until the starting material is consumed as indicated by TLC.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution or 1N HCl at the reaction temperature.

-

The mixture is allowed to warm to room temperature and extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude ketone is purified by distillation or flash column chromatography on silica gel.

Protocol 3: General Procedure for the Synthesis of Aldehydes from Weinreb Amides

This protocol outlines the reduction of a Weinreb amide to an aldehyde using lithium aluminum hydride.

Materials:

-

Weinreb amide (1.0 equiv)

-

Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A suspension of lithium aluminum hydride (1.5 - 2.0 equiv) in anhydrous tetrahydrofuran is cooled to 0 °C under an inert atmosphere.

-

A solution of the Weinreb amide (1.0 equiv) in anhydrous THF is added dropwise to the LiAlH₄ suspension.

-

The reaction mixture is stirred at 0 °C for 30 minutes to 1 hour.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, the reaction can be quenched by the addition of saturated aqueous sodium sulfate solution until a granular precipitate forms.

-

The resulting slurry is stirred vigorously for 15-30 minutes and then filtered through a pad of Celite®.

-

The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude aldehyde.

-

Purification can be achieved by distillation or flash column chromatography.

Visualizing the Weinreb Amide Chemistry

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathway and the general experimental workflow for the Weinreb ketone synthesis.

Caption: Mechanism of the Weinreb Ketone Synthesis.

Caption: General Experimental Workflow for Weinreb Ketone Synthesis.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]

- 3. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. Weinreb_ketone_synthesis [chemeurope.com]

Methodological & Application

Application Notes: Synthesis of 3,4-Difluorophenyl Ketones via Weinreb Amide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ketones is a cornerstone of organic chemistry, particularly in the field of drug discovery and development, where the ketone moiety is a common pharmacophore. The Weinreb-Nahm ketone synthesis offers a robust and high-yield method for the preparation of ketones from carboxylic acid derivatives.[1] This method utilizes an N-methoxy-N-methylamide, commonly known as a Weinreb amide, which reacts with organometallic reagents such as Grignard or organolithium reagents to afford the desired ketone.[2][3] A significant advantage of this protocol is the prevention of over-addition of the organometallic reagent to form a tertiary alcohol, a common side reaction with other acylating agents.[1] This is due to the formation of a stable, chelated tetrahedral intermediate that does not collapse until acidic workup.[1][4]

These application notes provide a detailed protocol for the synthesis of a ketone using 3,4-Difluoro-N-methoxy-N-methylbenzamide as a key intermediate. The presence of the 3,4-difluoro substitution pattern is of particular interest in medicinal chemistry, as fluorine atoms can modulate a molecule's electronic properties, metabolic stability, and bioavailability.

Signaling Pathway and Logical Relationships

The synthesis of a 3,4-difluorophenyl ketone from this compound and an organometallic reagent can be represented by the following signaling pathway diagram. This illustrates the key transformations and intermediates in the process.

Caption: General workflow for the synthesis of 3,4-difluorophenyl ketones.

Experimental Protocols

The following is a representative protocol for the synthesis of (3,4-difluorophenyl)(pyridin-2-yl)methanone from this compound and a pyridyl organolithium reagent.

Materials:

-

This compound

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Schlenk line or glovebox for inert atmosphere techniques

-

Round-bottom flasks, oven-dried

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Preparation of the Organolithium Reagent (2-Lithiopyridine):

-

To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).

-

Cool the THF to -78 °C using a dry ice/acetone bath.

-

Slowly add 2-bromopyridine to the cold THF.

-

To this solution, add n-butyllithium (n-BuLi) in hexanes dropwise via syringe. The reaction is typically rapid. Stir the resulting solution at -78 °C for 30-60 minutes.

-

-

Reaction with Weinreb Amide:

-

In a separate oven-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Cool this solution to -78 °C.

-

Slowly transfer the freshly prepared 2-lithiopyridine solution to the solution of the Weinreb amide via cannula or syringe while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure (3,4-difluorophenyl)(pyridin-2-yl)methanone.

-

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of ketones from Weinreb amides. Please note that specific yields can vary based on the exact substrates and reaction conditions used.

| Weinreb Amide | Organometallic Reagent | Product | Solvent | Temperature (°C) | Yield (%) |

| This compound | 2-Lithiopyridine | (3,4-Difluorophenyl)(pyridin-2-yl)methanone | THF | -78 to RT | High |

| N-methoxy-N-methylbenzamide | Phenylmagnesium Bromide | Benzophenone | THF | 0 to RT | ~95 |

| N-methoxy-N-methylacetamide | Phenylmagnesium Bromide | Acetophenone | THF | 0 to RT | ~85 |

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of a 3,4-difluorophenyl ketone using the Weinreb amide protocol.

Caption: Step-by-step experimental workflow for ketone synthesis.

References

- 1. PT820993E - PROCESS FOR THE PREPARATION OF PYRAZIN-2-AMINES - Google Patents [patents.google.com]

- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]

- 3. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Synthesis of 3,4-Difluorophenyl Ketones via Grignard Reaction with 3,4-Difluoro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of fluorinated organic molecules is of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The Weinreb amide, or N-methoxy-N-methylamide, provides a robust and high-yield method for the synthesis of ketones from carboxylic acid derivatives. This methodology is particularly advantageous as it prevents the over-addition of organometallic reagents to form tertiary alcohols, a common side reaction with more reactive acylating agents like acid chlorides or esters.[1][2][3] This high selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent, which does not collapse to the ketone until acidic workup.

This document provides detailed application notes and protocols for the reaction of 3,4-Difluoro-N-methoxy-N-methylbenzamide with various Grignard reagents to furnish a range of 3,4-difluorophenyl ketones. These ketones are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Data Presentation: Reaction of Weinreb Amides with Grignard Reagents

The following table summarizes the reaction of N-methoxy-N-methylamides with various Grignard reagents. While a specific example for this compound is provided, other examples with the parent benzamide are included to illustrate the broad scope of this transformation.

| Weinreb Amide | Grignard Reagent | Product | Yield (%) | Reference |

| This compound | [2-(methylsulfanyl)phenyl]magnesium bromide | (3,4-Difluorophenyl)(2-(methylsulfanyl)phenyl)methanone | Not explicitly stated, but successful synthesis described | [4] |

| N-methoxy-N-methylbenzamide | (3-Methoxyphenyl)magnesium chloride/lithium chloride | (3-Methoxyphenyl)(phenyl)methanone | 96 | [5] |

| N-methoxy-N-methylbenzamide | (4-Methoxyphenyl)magnesium chloride/lithium chloride | (4-Methoxyphenyl)(phenyl)methanone | 94 | [5] |

| N-methoxy-N-methylbenzamide | (3-Bromophenyl)magnesium chloride/lithium chloride | (3-Bromophenyl)(phenyl)methanone | 85 | [5] |

| N-methoxy-N-methylbenzamide | (3,4-Dichlorophenyl)magnesium chloride/lithium chloride | (3,4-Dichlorophenyl)(phenyl)methanone | 90 | [5] |

| N-methoxy-N-methylbenzamide | (3-(Trifluoromethoxy)phenyl)magnesium chloride/lithium chloride | Phenyl(3-(trifluoromethoxy)phenyl)methanone | 95 | [5] |

Experimental Protocols

This section details the methodologies for the key experiments cited, providing a general protocol for the synthesis of 3,4-difluorophenyl ketones from this compound and a Grignard reagent.

General Protocol for the Reaction of this compound with a Grignard Reagent

This protocol is adapted from a general procedure for the arylation of Weinreb amides and a specific example of the reaction of this compound.[4][5]

Materials:

-

This compound

-

Appropriate aryl or alkyl halide (for Grignard reagent formation)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous toluene

-

1N Hydrochloric acid (HCl)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Iodine crystal (for initiation, if necessary)

-

Argon or Nitrogen gas supply

Equipment:

-

Oven-dried round-bottom flasks with stir bars

-

Septa

-

Syringes and needles

-

Cannula

-

Schlenk line or manifold for inert atmosphere

-

Magnetic stir plate

-

Cooling bath (ice-water or dry ice-acetone)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

Part A: Preparation of the Grignard Reagent (if not commercially available)

-

Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of argon or nitrogen.

-

Place magnesium turnings (typically 1.2 equivalents relative to the halide) in the flask. A small crystal of iodine can be added to activate the magnesium.

-

Dissolve the aryl or alkyl halide (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion of the halide solution to the magnesium turnings to initiate the reaction, which is indicated by bubbling and a gentle reflux. Gentle warming may be necessary.

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction of this compound with the Grignard Reagent

-

In a separate oven-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous toluene or THF.

-

Cool the solution to the desired temperature. For many Grignard additions to Weinreb amides, this can range from -78 °C to room temperature. A specific example with this compound was initiated at -78 °C.[4]

-

Slowly add the prepared Grignard reagent (typically 1.1-1.5 equivalents) to the solution of the Weinreb amide via syringe or cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a period of 1 to 17 hours, monitoring the reaction by TLC or LC-MS until completion.[1][4]

-

Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

Part C: Workup and Purification

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl or 1N HCl.[1][4]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography to afford the desired 3,4-difluorophenyl ketone.

Visualizations

Experimental Workflow for the Synthesis of 3,4-Difluorophenyl Ketones

Caption: Experimental workflow for the synthesis of 3,4-difluorophenyl ketones.

Signaling Pathway of the Weinreb Ketone Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. US12091423B2 - Substituted 3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione, pharmaceutical composition, method for the production and use thereof - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

Application Note: Strategies for the Scale-Up Synthesis of Difluorophenyl Ketones

Introduction

Difluorophenyl ketones are crucial structural motifs found in a wide array of pharmaceuticals, agrochemicals, and high-performance polymers.[1][2] Their synthesis is a key step in the manufacturing of important compounds, including antifungal agents like fluconazole and voriconazole, as well as polyether ether ketones (PEEK).[1][3] The electron-withdrawing nature of the fluorine atoms can present unique challenges in synthetic chemistry, particularly concerning regioselectivity in electrophilic aromatic substitution reactions.[4] This document provides detailed protocols and scale-up considerations for two primary synthetic routes: Friedel-Crafts Acylation and Grignard Reagent Addition.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones through electrophilic aromatic substitution.[5][6] In this reaction, an acyl chloride or anhydride reacts with a difluorobenzene substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the corresponding difluorophenyl ketone.[5]

A significant challenge with this method is controlling the position of acylation. The fluorine atom is an ortho-, para-director, meaning that direct acylation of 1,3-difluorobenzene will predominantly yield the 2,4-difluorophenyl ketone.[4] For other isomers, alternative strategies are required. Furthermore, the deactivating effect of the fluorine atoms can necessitate harsher reaction conditions compared to the acylation of benzene itself.[4]

General Workflow for Friedel-Crafts Acylation

Caption: Workflow for Friedel-Crafts acylation.

Experimental Protocol: Scale-Up Synthesis of 2',4'-Difluoroacetophenone

This protocol describes the synthesis of 2',4'-difluoroacetophenone from 1,3-difluorobenzene and acetyl chloride.

Materials:

-

1,3-Difluorobenzene

-

Acetyl Chloride

-

Aluminum Chloride (Anhydrous)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Large three-neck round-bottom flask (appropriately sized for scale)

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with a gas outlet to a scrubber (for HCl gas)

-

Thermometer

-

Heating mantle and cooling bath

Procedure:

-

Setup: Assemble the flame-dried flask with the mechanical stirrer, dropping funnel, and condenser under an inert atmosphere (e.g., nitrogen).

-

Charging Reactants: Charge the flask with anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM. Cool the slurry to 0-5 °C using an ice bath.

-

Addition: Add a solution of 1,3-difluorobenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in DCM dropwise to the cooled AlCl₃ slurry via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by GC or TLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0-5 °C and slowly quench by carefully pouring it over a mixture of crushed ice and concentrated HCl. This step is highly exothermic and releases HCl gas.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to yield 2',4'-difluoroacetophenone as a liquid.

Data Summary: Friedel-Crafts Acylation

| Product | Reactants | Catalyst | Solvent | Temp. (°C) | Yield (%) | Purity (%) | Reference |

| 4,4'-Difluorobenzophenone | Fluorobenzene, Formaldehyde (Step 1); Nitric Acid (Step 2) | Organic Sulfonic Acids | Fluorobenzene | 0-25 (Step 1); 65-100 (Step 2) | High | Isomerically pure after recrystallization | [1] |

| 2,4-Dichloro-5-fluoroacetophenone | Dichlorofluorobenzene, Acylating Agent | Lewis Acid | Not specified | Not specified | Not specified | High, purified by melt crystallization | [7] |

| Aromatic Ketones (General) | Arene, Acyl Chloride | AlCl₃, FeCl₃ | Various | Room Temp to Reflux | 70-90 (Typical) | >95 | [5][8] |

Method 2: Grignard Reagent Addition

The Grignard reaction provides a powerful alternative for synthesizing difluorophenyl ketones, especially when specific isomers are needed that are inaccessible via direct Friedel-Crafts acylation.[4] The process involves two main stages:

-

Formation of the Grignard Reagent: A difluorohalobenzene (e.g., 1-bromo-3-fluorobenzene) reacts with magnesium metal in an anhydrous ether solvent to form a difluorophenylmagnesium halide.[4]

-

Acylation: The Grignard reagent, a potent nucleophile, attacks an acylating agent to form the ketone.[9]

A key consideration is the choice of acylating agent. While acid chlorides and esters can be used, they are susceptible to a second addition of the Grignard reagent, leading to the formation of tertiary alcohols as a significant byproduct.[4][10] Using a Weinreb amide (N-methoxy-N-methylamide) is highly recommended for large-scale synthesis as it forms a stable chelated intermediate that resists further addition, thereby selectively yielding the ketone.[4]

General Workflow for Grignard Synthesis

Caption: Workflow for Grignard reagent synthesis.

Experimental Protocol: Scale-Up Synthesis of 3-Fluorophenyl Ethyl Ketone

This protocol details the synthesis using a Weinreb amide to prevent tertiary alcohol formation.

Materials:

-

1-Bromo-3-fluorobenzene

-

Magnesium turnings

-

Iodine (crystal) or 1,2-dibromoethane

-

N-methoxy-N-methylpropanamide (Weinreb amide)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Two three-neck round-bottom flasks (flame-dried)

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Cannula for transfers

-

Inert atmosphere setup (Nitrogen or Argon)

-

Thermometer and cooling bath

Procedure:

-

Grignard Formation:

-

In the first flask, add magnesium turnings (1.2 eq.) under an inert atmosphere.

-

In the dropping funnel, prepare a solution of 1-bromo-3-fluorobenzene (1.0 eq.) in anhydrous THF.

-

Add a small portion of the halide solution to the magnesium. Add a crystal of iodine to initiate the reaction; the disappearance of the brown color indicates initiation.[4]

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for 1-2 hours at room temperature.

-

-

Acylation:

-

In the second flask, prepare a solution of the Weinreb amide (1.0 eq.) in anhydrous THF and cool it to 0 °C.

-

Transfer the prepared Grignard reagent to the cold Weinreb amide solution via cannula, keeping the temperature below 5 °C.

-

-

Workup:

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.[4]

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography or vacuum distillation.

Data Summary: Comparison of Acylating Agents in Grignard Reactions

| Acylating Agent | Product | Byproduct | Scalability | Reference |

| Ester / Acid Chloride | Ketone | Tertiary Alcohol | Poor (due to byproduct formation) | [4][10] |

| Nitrile | Ketone | None (after hydrolysis) | Moderate | [9][11] |

| Weinreb Amide | Ketone | None | Excellent (high selectivity) | [4] |

| Carbon Dioxide | Carboxylic Acid | None | Excellent (for producing acid intermediate) | [12] |

Decision Framework for Synthetic Route Selection

Choosing the optimal synthetic route on a large scale depends on several factors, including the desired isomer, cost of starting materials, and required purity.

Caption: Decision tree for selecting a synthetic route.

The scale-up synthesis of difluorophenyl ketones can be effectively achieved through either Friedel-Crafts acylation or Grignard reagent addition. The choice of method is dictated by the target isomer, economic considerations, and purity requirements. For ortho/para isomers from readily available difluorobenzenes, Friedel-Crafts acylation is a direct and efficient route. For specific isomers or when over-addition is a concern, the Grignard reaction, particularly with a Weinreb amide as the acylating agent, offers superior control and selectivity, making it highly suitable for industrial-scale production where purity and yield are paramount. Careful process optimization and purification are essential for obtaining high-quality final products.

References

- 1. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 2. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]

- 3. ossila.com [ossila.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]

- 8. science.gov [science.gov]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. leah4sci.com [leah4sci.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: 3,4-Difluoro-N-methoxy-N-methylbenzamide in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,4-Difluoro-N-methoxy-N-methylbenzamide, a Weinreb amide, as a versatile intermediate in pharmaceutical synthesis. The protocols detailed below are foundational for the synthesis of key building blocks, particularly 3,4-difluorophenyl ketones, which are prevalent moieties in a range of biologically active molecules.

Introduction

This compound (CAS No. 188345-25-7) is a specialized and highly useful reagent in modern organic synthesis.[1] As a Weinreb amide, it offers a distinct advantage in the formation of carbon-carbon bonds, particularly in reactions with organometallic reagents. The N-methoxy-N-methylamide functionality forms a stable, chelated intermediate with the metal of the organometallic reagent, which prevents the common problem of over-addition and subsequent tertiary alcohol formation. This characteristic allows for the clean and high-yield synthesis of ketones. The presence of the difluoro-substituted phenyl ring makes this reagent particularly valuable for the introduction of this motif into potential pharmaceutical candidates, as fluorine substitution is a well-established strategy for modulating the metabolic stability, lipophilicity, and binding affinity of drug molecules.

Key Application: Synthesis of 3,4-Difluorophenyl Ketones

The primary application of this compound is in the synthesis of 3,4-difluorophenyl ketones. These ketones are crucial intermediates for a variety of pharmaceutical compounds, including enzyme inhibitors and receptor antagonists. The reaction proceeds via the addition of an organometallic reagent (e.g., Grignard or organolithium reagent) to the Weinreb amide, followed by an acidic workup to hydrolyze the stable intermediate and furnish the desired ketone.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 3,4-Difluorophenyl Ketone via Grignard Reaction

This protocol describes a general method for the reaction of this compound with a Grignard reagent to yield a 3,4-difluorophenyl ketone.

Materials:

-

This compound

-

Grignard reagent (e.g., Alkyl- or Arylmagnesium bromide in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

-

Dissolution: Dissolve the Weinreb amide in anhydrous THF (approximately 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Grignard Addition: Add the Grignard reagent (1.2 eq) dropwise via the dropping funnel over 15-30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3,4-difluorophenyl ketone.

Quantitative Data (Representative):

| Entry | Grignard Reagent | Product | Reaction Time (h) | Yield (%) | Purity (%) |